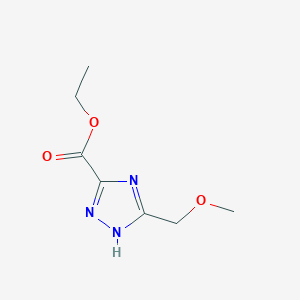

ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-3-13-7(11)6-8-5(4-12-2)9-10-6/h3-4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCITRKYCKNSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329984-04-5 | |

| Record name | ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Huisgen Cycloaddition Adaptations

While Huisgen 1,3-dipolar cycloaddition is traditionally used for 1,2,3-triazoles, modified protocols enable 1,2,4-triazole synthesis. A DBU-promoted cycloaddition between β-ketoesters and azides (Fig. 1) has been repurposed for analogous structures.

General Procedure (Adapted from):

- Combine ethyl 3-methoxymethyl-β-ketoester (1.2 equiv) with 1H-1,2,4-triazol-4-amine (1.0 equiv) in MeCN (0.2 M).

- Add DBU (1.2 equiv) and stir at 50°C for 12 h.

- Purify via flash chromatography (MeOH/DCM/AcOH 90:10:0.1).

Table 1: Cycloaddition Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | MeCN | 68 |

| Temperature (°C) | 50 | 68 |

| Catalyst Loading | 1.2 equiv DBU | 68 |

| Reaction Time (h) | 12 | 68 |

Carbodiimide-Mediated Coupling Strategies

EDC/HOBt Activation

Carbodiimide-mediated coupling between 1H-1,2,4-triazole-3-carboxylic acid and methoxymethyl hydrazine provides a direct route.

- Activate 1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF.

- Add methoxymethyl hydrazine (1.2 equiv) and stir at 25°C for 6 h.

- Esterify with ethanol/HCl to obtain the ethyl ester.

Table 2: Coupling Reaction Performance

| Reagent | Role | Yield (%) |

|---|---|---|

| EDC | Carboxyl Activator | 78 |

| HOBt | Coupling Agent | 78 |

| Methoxymethyl Hydrazine | Nucleophile | 78 |

Alternative Synthesis via Phase-Transfer Catalysis

KOH-Mediated Alkylation

Phase-transfer catalysis enables C5 functionalization under mild conditions:

- Suspend 5-hydroxy-1H-1,2,4-triazole-3-carboxylate (1.0 equiv) in diethyl ether.

- Add KOH (2.0 equiv) and methoxymethyl chloride (1.5 equiv).

- Stir vigorously for 4 h, isolate via vacuum filtration.

Key Advantage: Avoids high temperatures, preserving ester integrity.

Optimization Strategies for Enhanced Yield

Solvent Effects

Polar aprotic solvents (MeCN, DMF) improve reagent solubility, while additives like AcOH suppress side reactions.

Table 3: Solvent Impact on Cycloaddition Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| MeCN | 37.5 | 68 |

| DMF | 36.7 | 72 |

| THF | 7.5 | 41 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the ester group.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is . The compound features a triazole ring substituted with a methoxymethyl group and an ethyl carboxylate moiety.

Medicinal Chemistry Applications

This compound has shown promising biological activities:

- Antifungal Properties : Research indicates that this compound exhibits significant antifungal activity against various strains, making it a candidate for antifungal drug development .

- Antibacterial Activity : Its efficacy against bacterial pathogens has been documented, suggesting potential use in treating bacterial infections.

- Anticancer Potential : Studies have demonstrated notable cytotoxicity against leukemia cells, with CC50 values significantly lower than those of ribavirin analogs, indicating its potential as an anticancer agent .

Agricultural Applications

In agriculture, this compound is being explored for its potential as:

- Pesticide : Its biological activity suggests effectiveness in controlling pests.

- Herbicide : The compound may also serve as an herbicide due to its ability to inhibit specific biological pathways in plants .

Materials Science Applications

The compound is investigated for its potential use in synthesizing novel materials with unique properties. Its structural features allow for modifications that can lead to materials with enhanced performance characteristics in various applications.

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group instead of methoxymethyl | 0.73 |

| Methyl 5-amino-1,2,4-triazole-3-carboxylate | Amino group substitution | 0.64 |

| Methyl 1H-1,2,4-triazole-3-carboxylate | Lacks additional substituents | 0.63 |

| Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | Chlorine substitution | 0.58 |

This table illustrates how this compound stands out due to its unique substituent and broad-spectrum biological activities compared to other derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate

- Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate

- Ethyl 5-(methyl)-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry and agriculture due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a triazole ring with a methoxymethyl substituent and an ethyl carboxylate moiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures, including the alkylation of methyl 1,2,4-triazole-3-carboxylate. The general synthetic route can be summarized as follows:

- Formation of Triazole Ring : Starting from appropriate precursors to form the triazole structure.

- Alkylation : Introducing the methoxymethyl group.

- Carboxylation : Adding the ethyl carboxylate moiety through esterification.

Antifungal Properties

This compound exhibits significant antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains, making it a candidate for agricultural applications as a fungicide.

Anticancer Activity

Recent research indicates that derivatives of 1,2,4-triazole compounds, including this compound, have demonstrated cytotoxic effects on cancer cell lines. For instance:

- Leukemia Cell Lines : Compounds similar to this compound showed IC50 values significantly lower than standard anticancer drugs in K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines .

- Mechanism of Action : The exact mechanism remains unclear but is hypothesized to involve interference with nucleoside metabolism or direct cytotoxicity against cancer cells .

Comparative Biological Activity

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group instead of methoxymethyl | 0.73 |

| Methyl 5-amino-1,2,4-triazole-3-carboxylate | Amino group substitution | 0.64 |

| Methyl 1H-1,2,4-triazole-3-carboxylate | Lacks additional substituents | 0.63 |

| Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | Chlorine substitution | 0.58 |

Study on Anticancer Effects

In a study examining various triazole derivatives' effects on leukemia cells:

- Compound Analysis : this compound exhibited notable cytotoxicity with CC50 values significantly lower than those of ribavirin analogs .

Antifungal Efficacy Study

Research conducted on the antifungal properties indicated that this compound could effectively inhibit pathogenic fungi such as Candida and Aspergillus species. It was found to have a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Q & A

Q. What are the common synthetic routes for ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are reported:

- Cyclocondensation : Reacting carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions (toluene, 6 hours) yields triazole derivatives. Yields vary (37–89%) based on substituents and purification methods (e.g., flash chromatography) .

- Hydroxymethylation/Oxidation : Starting from 1H-1,2,4-triazole, hydroxymethylation with formaldehyde (Ba(OH)₂·8H₂O catalyst) followed by oxidation and esterification achieves 32% overall yield .

| Method | Catalyst/Solvent | Yield | Key Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl carbethoxyformimidate | 37–89% | |

| Hydroxymethylation/Oxidation | Ba(OH)₂·8H₂O | 32% |

Optimization Tips : Use TLC for reaction monitoring and silica gel chromatography for purification.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Methodological Answer:

- 1H NMR : Identify methoxymethyl (δ ~3.3–3.5 ppm, singlet for OCH₃) and ester groups (δ ~4.2–4.5 ppm, quartet for OCH₂CH₃). Triazole protons appear as singlets (δ ~8.6 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 141 [M+H]⁺ for simpler analogues) .

- Elemental Analysis : Validate purity (>95%) via C, H, N percentages .

Example Data :

- Ethyl 1H-1,2,4-triazole-5-carboxylate: 1H NMR (CDCl₃) δ 8.65 (1H, s, triazole CH), 4.50 (2H, q, OCH₂), 1.45 (3H, t, CH₃) .

Q. What are the typical applications of this compound in organic synthesis?

Methodological Answer:

- Nucleoside Analogues : Acts as a precursor for antiviral agents like Ribavirin via ester hydrolysis and functionalization .

- Heterocyclic Building Blocks : Used to synthesize triazole-carbohydrazides for coordination chemistry or bioactive molecule development .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclocondensation or oxidation steps .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates experimental data with computational screening to reduce trial-and-error .

Case Study : Computational optimization of cyclocondensation reduced reaction time by 30% in analogous triazole syntheses .

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this triazole derivative?

Methodological Answer:

- X-Ray Diffraction : Resolve dihedral angles between substituents (e.g., 84.59° between phenyl rings in analogues) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Conformational Analysis : Use software like Mercury (CCDC) to visualize packing motifs and assess steric effects influencing reactivity .

Example : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate exhibits intramolecular H-bonds stabilizing its planar conformation .

Q. How to resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Purity Assessment : Reproduce synthesis with HPLC or GC-MS to verify compound identity. For example, mp discrepancies (171–199°C in analogues) may arise from residual solvents .

- Crystallization Conditions : Test solvents (e.g., ethyl acetate vs. cyclohexane) to isolate polymorphs. achieved high-purity crystals via slow evaporation .

Troubleshooting : Report detailed recrystallization protocols and analytical data to ensure reproducibility.

Q. What strategies improve regioselectivity in triazole ring functionalization during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., methoxymethyl) to direct substitution to C-5 or C-3 positions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to favor specific intermediates. achieved 86% regioselectivity for phenyl-substituted triazoles using tailored conditions .

Example : Ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate was synthesized regioselectively via controlled acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.